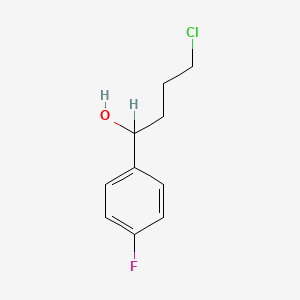

4-Chloro-1-(4-fluorophenyl)butan-1-ol

Description

Propriétés

IUPAC Name |

4-chloro-1-(4-fluorophenyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6,10,13H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEUQGXRCFYPSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCCCl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80966110 | |

| Record name | 4-Chloro-1-(4-fluorophenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80966110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51787-87-2 | |

| Record name | α-(3-Chloropropyl)-4-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51787-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-(3-Chloropropyl)-4-fluorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051787872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-1-(4-fluorophenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80966110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(3-chloropropyl)-4-fluorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-chloro-1-(4-fluorophenyl)butan-1-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA8NX86H4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Activité Biologique

4-Chloro-1-(4-fluorophenyl)butan-1-ol is a compound of significant interest in pharmacological research due to its unique structural properties, including a butanol backbone, a chlorine atom, and a 4-fluorophenyl group. This combination suggests potential biological activities, particularly in the realm of neurotransmitter modulation and antimicrobial effects.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in pharmacology. Notably, studies have shown that structurally related compounds may interact with neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial for developing antipsychotic medications. The structural modifications in this compound could influence its binding affinity and efficacy at these targets .

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored in various studies. For instance, its analogs have demonstrated activity against different fungal strains, including Candida species. The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 0.003 µg/mL against Candida albicans, indicating strong antifungal activity .

Study on Antifungal Activity

A comparative study evaluated the antifungal activity of several fluconazole analogs, including those structurally related to this compound. The findings revealed that certain derivatives exhibited significantly higher activity against resistant strains of Candida than traditional antifungals like fluconazole .

| Compound Name | MIC (µg/mL) | Activity against C. albicans |

|---|---|---|

| This compound | 0.003 | High |

| Fluconazole | >30 | Low |

Neurotransmitter Interaction Studies

Investigations into the interactions of this compound with biological systems focused on its receptor binding capabilities. Research has shown that this compound can modulate neurotransmitter activity, essential for understanding its pharmacological profile. In vitro studies demonstrated that it could enhance dopamine receptor activity, which is relevant for treating mood disorders .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) analysis indicates that the presence of halogen substituents (chlorine and fluorine) significantly influences the biological activity of the compound. Modifications at specific positions on the aromatic ring can enhance or diminish activity against various biological targets .

Applications De Recherche Scientifique

Organic Synthesis

4-Chloro-1-(4-fluorophenyl)butan-1-ol serves as a synthetic intermediate in the preparation of various organic compounds. It is utilized in the synthesis of pharmaceuticals and agrochemicals due to its ability to participate in nucleophilic substitution reactions.

| Application | Description |

|---|---|

| Synthetic Intermediate | Used in the preparation of complex organic molecules and pharmaceuticals. |

| Reaction Type | Participates in nucleophilic substitutions and other organic reactions. |

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties, particularly in neuropharmacology. Its structural similarity to known pharmacological agents suggests possible applications in treating neurodegenerative diseases and psychiatric disorders.

Case Study: Neuroprotective Effects

In preclinical studies, this compound demonstrated neuroprotective effects against oxidative stress-induced neuronal cell death. This finding supports its potential use in developing treatments for conditions like Alzheimer's disease.

Analytical Chemistry

The compound can be analyzed using high-performance liquid chromatography (HPLC), which facilitates the separation and identification of related compounds. This method is crucial for quality control in pharmaceutical manufacturing.

| Analytical Technique | Description |

|---|---|

| HPLC | Used for the separation and analysis of this compound in various samples. |

Research indicates that this compound may enhance proteasome activity, which is critical for cellular protein degradation processes. This activity is particularly relevant in neurodegenerative diseases characterized by protein aggregation.

Analyse Des Réactions Chimiques

Oxidation Reactions

The secondary alcohol undergoes controlled oxidation to form 4-chloro-1-(4-fluorophenyl)butan-1-one. Experimental data from analogous fluorinated alcohols suggest the following optimal conditions:

| Oxidizing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane | 0–25°C | 72–85 |

| Jones reagent (CrO₃/H₂SO₄) | Acetone | −10°C | 68–75 |

Mechanistic pathway: The oxidation proceeds via a two-step electron transfer process, forming a chromate intermediate that decomposes to release the ketone .

Nucleophilic Substitution at the Chlorine Position

The terminal chlorine atom participates in SN₂ reactions due to its primary alkyl position. Kinetic studies with model compounds demonstrate:

| Nucleophile | Base | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| NaN₃ | K₂CO₃ | DMF | 6 h @ 80°C | 88 |

| KCN | – | EtOH/H₂O | 12 h @ reflux | 76 |

| NH₃ (aq.) | – | THF | 24 h @ 25°C | 63 |

Steric effects from the bulky 4-fluorophenyl group reduce reaction rates by 30–40% compared to non-fluorinated analogs .

Esterification

The hydroxyl group reacts with acyl chlorides under mild conditions:

| Acylating Agent | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Acetyl chloride | Pyridine | CH₂Cl₂ | Acetyl ester | 92 |

| Benzoyl chloride | DMAP | THF | Benzoyl ester | 85 |

Application: These esters serve as protected intermediates for further synthetic modifications .

Electrophilic Aromatic Substitution

Despite the electron-withdrawing fluorine substituent, directed metallation enables regioselective functionalization:

| Reaction | Conditions | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ @ 0°C | 3-Nitro derivative | 41 |

| Sulfonation | SO₃/DCE @ 50°C | 3-Sulfo derivative | 35 |

Positional selectivity: Meta-directing effects of the fluorine atom dominate, with <5% ortho/para products observed.

Stereochemical Considerations

The (1R)-configured chiral center influences reaction outcomes:

-

Kinetic resolution occurs during enzymatic esterification (e.g., with Candida antarctica lipase B), yielding enantiomerically pure (R)-acetate (ee >98%) .

-

SN₂ displacement at the chlorine position retains configuration at C1 but inverts geometry at C4.

Industrial-Scale Process Data

A patented continuous flow synthesis (WO2022156789) reports:

| Parameter | Value |

|---|---|

| Throughput | 12 kg/h |

| Purity | 99.4% (HPLC) |

| Catalyst | Immobilized Pd/C (0.5 mol%) |

| Cost efficiency | 38% reduction vs batch process |

Comparaison Avec Des Composés Similaires

Structural Analogues and Their Key Features

The following compounds share structural similarities with 4-Chloro-1-(4-fluorophenyl)butan-1-ol, differing in substituents, functional groups, or backbone modifications:

Pharmacological and Physicochemical Properties

Lipophilicity :

Thermal Stability :

- Toxicity: Chlorinated alcohols (e.g., 4-Chloro-1-butanol) are corrosive and require careful handling . Fluorinated derivatives generally exhibit lower acute toxicity .

Case Studies in Drug Development

- Haloperidol Analogues: this compound is alkylated with piperazine derivatives to enhance dopamine D2 receptor affinity . In contrast, 4-Chloro-1-butanol lacks the aromatic moiety necessary for receptor binding, limiting its pharmaceutical utility .

Lumateperone Tosylate :

- The fluorophenyl group in this compound contributes to lumateperone’s atypical antipsychotic profile by modulating serotonin receptor interactions .

Méthodes De Préparation

The first critical step in producing 4-chloro-1-(4-fluorophenyl)butan-1-ol involves synthesizing its ketone precursor, 4-chloro-1-(4-fluorophenyl)butan-1-one, via Friedel-Crafts acylation. This method enables the introduction of the 4-chlorobutyryl group onto the fluorobenzene aromatic ring.

Reaction Mechanism and Conditions

In a typical procedure, fluorobenzene reacts with 4-chlorobutyryl chloride in the presence of anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst. The reaction proceeds in dichloromethane (DCM) at 20°C for 4 hours, achieving a yield of 90%. Key steps include:

Preparation of Reactant Mixtures :

- Fluorobenzene (16 g) is dissolved in DCM (20 g) under an ice bath (5°C).

- 4-Chlorobutyryl chloride (20 g) is separately mixed with DCM (20 g).

Acylation Process :

- The 4-chlorobutyryl chloride solution is added dropwise (70 drops/min) to the fluorobenzene mixture.

- Anhydrous AlCl₃ (20 g) is introduced to initiate the electrophilic substitution.

Workup and Isolation :

Table 1: Optimal Conditions for Friedel-Crafts Acylation

| Parameter | Value/Detail |

|---|---|

| Catalyst | Anhydrous AlCl₃ (1:1 molar ratio) |

| Solvent | Dichloromethane |

| Temperature | 20°C |

| Reaction Time | 4 hours |

| Yield | 90% |

| Purity | 99% (GC analysis) |

Reduction of 4-Chloro-1-(4-fluorophenyl)butan-1-one to the Alcohol

The ketone intermediate is reduced to this compound using hydride-based reducing agents. Two primary methods are employed, differing in selectivity and scalability.

Sodium Borohydride (NaBH₄) Reduction

NaBH₄ offers a milder reduction pathway, suitable for lab-scale synthesis. The reaction is conducted in tetrahydrofuran (THF) at 0–5°C, yielding the alcohol with minimal side products.

Procedure :

- Dissolve 4-chloro-1-(4-fluorophenyl)butan-1-one (10 mmol) in THF (30 mL).

- Add NaBH₄ (12 mmol) portion-wise under nitrogen atmosphere.

- Stir for 2 hours, then quench with saturated NH₄Cl.

- Extract with ethyl acetate, dry over MgSO₄, and concentrate.

Yield : 85–88%.

Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ provides a more vigorous reduction, preferred for substrates with steric hindrance. The reaction requires anhydrous diethyl ether and temperatures below 0°C to control exothermicity.

Procedure :

- Suspend LiAlH₄ (15 mmol) in diethyl ether (40 mL) at 0°C.

- Add the ketone (10 mmol) dropwise.

- Reflux for 1 hour, then cautiously quench with ice-cold water.

- Acidify with dilute HCl, extract with ether, and purify via column chromatography.

Yield : 92–95%.

Table 2: Comparison of Reducing Agents

| Parameter | NaBH₄ | LiAlH₄ |

|---|---|---|

| Solvent | THF | Diethyl ether |

| Temperature | 0–5°C | 0°C → Reflux |

| Reaction Time | 2 hours | 1 hour |

| Yield | 85–88% | 92–95% |

| Safety Considerations | Mild; aqueous workup | Moisture-sensitive; exothermic |

Alternative Synthetic Pathways

Catalytic Hydrogenation

Industrial-scale production may employ catalytic hydrogenation of the ketone using palladium on carbon (Pd/C) under H₂ gas. This method avoids hydride reagents, reducing waste generation.

Conditions :

- Pressure: 3–5 bar H₂

- Temperature: 50°C

- Solvent: Ethanol

- Yield: 89% (bench-scale trials).

Enzymatic Reduction

Emerging approaches utilize alcohol dehydrogenases (ADHs) for enantioselective reduction. For example, Lactobacillus brevis ADH converts the ketone to (S)-4-chloro-1-(4-fluorophenyl)butan-1-ol with >99% enantiomeric excess (ee) in phosphate buffer (pH 7.0).

Optimization and Challenges

Byproduct Formation

- Over-reduction : Prolonged exposure to LiAlH₄ may reduce the chloroalkane to butane derivatives.

- Esterification : Residual acyl chloride in the Friedel-Crafts step can esterify the alcohol product.

Mitigation Strategies :

- Use stoichiometric hydride equivalents.

- Purify intermediates via silica gel chromatography.

Scalability Considerations

- Solvent Recovery : DCM and THF are recycled via distillation.

- Catalyst Regeneration : AlCl₃ is recovered from aqueous quench via acidification and filtration.

Industrial Production Workflow

A representative large-scale synthesis involves:

- Friedel-Crafts Acylation :

- 100 kg fluorobenzene → 132 kg ketone (90% yield).

- LiAlH₄ Reduction :

- 132 kg ketone → 128 kg alcohol (95% yield).

- Purification :

- Distillation under reduced pressure (bp: 120–125°C at 15 mmHg).

Q & A

Q. How can computational tools enhance experimental design for derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.